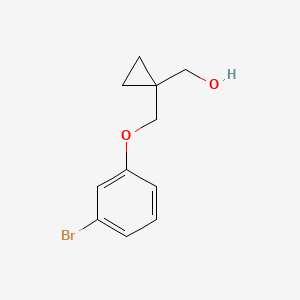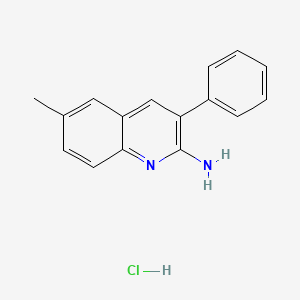![molecular formula C13H12BNO4S B13724596 [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid is a boronic acid derivative that features a phenyl ring substituted with a nitrobenzylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound’s unique structure makes it a valuable reagent in various chemical transformations and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid typically involves the introduction of the nitrobenzylthio group to a phenylboronic acid derivative. One common method is the reaction of 4-bromophenylboronic acid with 2-nitrobenzylthiol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The boronic acid group can be converted to a hydroxyl group.
Substitution: The nitrobenzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the nitrobenzylthio group.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group results in [4-[(2-Aminobenzyl)thio]phenyl]boronic acid.
Reduction: Reduction of the boronic acid group yields [4-[(2-Nitrobenzyl)thio]phenyl]methanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The nitrobenzylthio group can be selectively modified to introduce fluorescent or affinity tags, enabling the visualization and isolation of target proteins.
Medicine
In medicine, this compound derivatives have potential applications as therapeutic agents. The boronic acid moiety can inhibit proteasome activity, making it a potential candidate for the development of anticancer drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it valuable in the production of high-performance materials with unique properties.
Mecanismo De Acción
The mechanism of action of [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases. The nitrobenzylthio group can also participate in redox reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the nitrobenzylthio group.
4-Bromophenylboronic acid: A precursor in the synthesis of [4-[(2-Nitrobenzyl)thio]phenyl]boronic acid.
2-Nitrobenzylthiol: A key reagent used in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both the boronic acid and nitrobenzylthio groups. This combination allows for a wide range of chemical transformations and applications in various fields. The nitrobenzylthio group provides additional functionality that can be exploited in synthetic and biological studies, making this compound a versatile and valuable reagent.
Propiedades
Fórmula molecular |
C13H12BNO4S |
|---|---|
Peso molecular |
289.1 g/mol |
Nombre IUPAC |
[4-[(2-nitrophenyl)methylsulfanyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BNO4S/c16-14(17)11-5-7-12(8-6-11)20-9-10-3-1-2-4-13(10)15(18)19/h1-8,16-17H,9H2 |
Clave InChI |
GBANIUPTCMXSKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)SCC2=CC=CC=C2[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
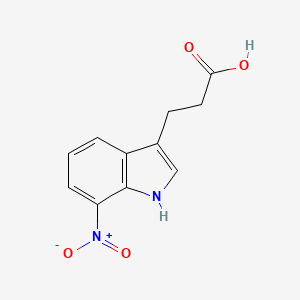

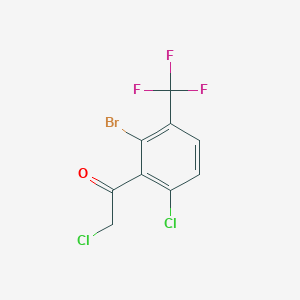
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
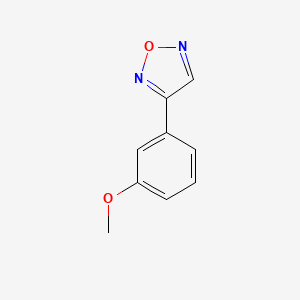
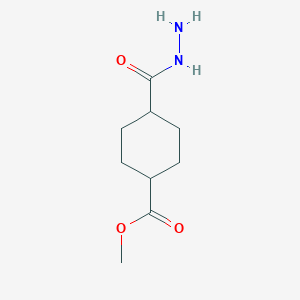

![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)
